molecular formula C26H30FN3O6S B1665283 Aseripide CAS No. 153242-02-5

Aseripide

Cat. No. B1665283
M. Wt: 531.6 g/mol
InChI Key: IPIGNHDAVWQEDN-GJULWVSJSA-N
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Description

Aseripide is a biochemical.

Scientific Research Applications

Antimalarial Activity

Aseripide, found in Aspidosperma species, shows significant potential as a source of antimalarials. Traditional uses of these species in Brazil and other American countries for treating malaria and fevers have been supported by scientific research. Indole alkaloids, typical constituents of Aspidosperma species, have been identified as active compounds in this context. Notably, only a small portion of the known indole alkaloids in these species have been tested for antimalarial activity, suggesting a rich area for future research (de Paula, Dolabela, & de Oliveira, 2014).

Pharmacological Research

Aseripide's potential extends beyond antimalarial applications. Various Aspidosperma species, which presumably contain aseripide, have been studied for their diverse pharmacological properties. These studies encompass a wide range of applications, including neuroprotection, antioxidant effects, and anti-inflammatory properties. For example, Aspidosperma pyrifolium Mart has been investigated for its neuroprotective, antioxidant, and anti-inflammatory effects in Parkinson's disease models (de Araújo et al., 2018).

Diuretic Effects

The diuretic properties of Aspidosperma subincanum Mart., which may contain aseripide, have been evaluated. Studies have shown that extracts from this species can significantly increase diuresis and electrolyte excretion in animal models, indicating potential use in cardiovascular-related illnesses (Ribeiro et al., 2015).

Vasorelaxation Properties

The vasorelaxation effects of Aspidosperma subincanum extracts have also been studied. These properties are relevant for cardiovascular health, and the research indicates the potential for aseripide in treating hypertension and related cardiovascular diseases (Bernardes et al., 2013).

properties

IUPAC Name

(2S)-2-[3-[[2-[(2R,4R)-2-(2-fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-3-yl]-2-oxoethyl]carbamoylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O6S/c1-15(23(32)33)16-8-7-9-17(12-16)29-25(35)28-13-21(31)30-20(24(34)36-26(2,3)4)14-37-22(30)18-10-5-6-11-19(18)27/h5-12,15,20,22H,13-14H2,1-4H3,(H,32,33)(H2,28,29,35)/t15-,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIGNHDAVWQEDN-GJULWVSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)NCC(=O)N2C(CSC2C3=CC=CC=C3F)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)NC(=O)NCC(=O)N2[C@@H](CS[C@@H]2C3=CC=CC=C3F)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aseripide

CAS RN

153242-02-5
Record name Aseripide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153242025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASERIPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2M24F1I2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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